molecular formula C6H4BClF2O2 B1598501 3-Chloro-2,6-difluorophenylboronic acid CAS No. 1031226-45-5

3-Chloro-2,6-difluorophenylboronic acid

Cat. No. B1598501
CAS RN: 1031226-45-5
M. Wt: 192.36 g/mol
InChI Key: ZSMAOKOKSOKHOU-UHFFFAOYSA-N
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Description

3-Chloro-2,6-difluorophenylboronic acid is a chemical compound with the molecular formula C6H4BClF2O2 and a molecular weight of 192.36 . It is a solid substance that is stored in a dry, sealed environment, preferably under -20°C .


Molecular Structure Analysis

The InChI code for 3-Chloro-2,6-difluorophenylboronic acid is 1S/C6H4BClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H . This code provides a specific textual representation of the compound’s molecular structure .


Chemical Reactions Analysis

3-Chloro-2,6-difluorophenylboronic acid can participate in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It can also be used to prepare key intermediates for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-2,6-difluorophenylboronic acid include a molecular weight of 192.36 , a solid physical form , and a storage temperature of under -20°C .

Scientific Research Applications

Organic Synthesis

3-Chloro-2,6-difluorophenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The compound’s ability to act as a substrate in these reactions makes it indispensable for creating pharmaceuticals, agrochemicals, and organic materials .

Material Science

The compound finds applications in material science, particularly in the development of organic semiconductors . It can be used to synthesize 2,6-difluorinated oligophenyls , which are key intermediates in creating materials with desirable electronic properties for use in devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .

Analytical Chemistry

In analytical chemistry, this compound can be used in chromatography and mass spectrometry to help identify and quantify other substances. It may serve as a standard or a reagent that reacts with analytes to form detectable products, thus aiding in the analysis of complex mixtures .

Safety and Hazards

The safety data sheet for 3-Chloro-2,6-difluorophenylboronic acid indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2,6-difluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound plays a significant role in the Suzuki–Miyaura coupling reaction, which is a part of the broader field of palladium-catalyzed coupling reactions . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .

Action Environment

The action of 3-Chloro-2,6-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . It’s also recommended to use personal protective equipment and non-sparking tools to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

(3-chloro-2,6-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF2O2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMAOKOKSOKHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Cl)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397533
Record name 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,6-difluorophenylboronic acid

CAS RN

1031226-45-5
Record name 3-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,6-difluorobenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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